Inpyrfluxam is a highly active, broad-spectrum succinate dehydrogenase inhibitor (SDHI) belonging to the pyrazole-4-carboxamide class, distinguished by its proprietary 1,1,3-trimethylindan-4-yl amine moiety [1]. As a Fungicide Resistance Action Committee (FRAC) Group 7 active ingredient, it exhibits exceptional systemic and translaminar properties, making it a critical component for premium agricultural formulations. Its unique structural configuration provides high intrinsic binding affinity to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase complex. This ensures robust, reliable efficacy against both Ascomycota and Basidiomycota pathogens, specifically targeting economically devastating diseases like Asian soybean rust and apple scab, including populations that have developed resistance to earlier-generation SDHIs [1].
Substituting inpyrfluxam with older, generic SDHIs such as boscalid, bixafen, or fluxapyroxad frequently leads to catastrophic efficacy failures in field environments characterized by high selection pressure [1]. Pathogens rapidly develop target-site mutations, such as the SdhC-I88F substitution, which confer extreme resistance factors to legacy SDHIs and severely compromise their binding affinity [1]. Inpyrfluxam’s highly specific chiral indane structure allows it to overcome these exact resistance mechanisms, maintaining potent baseline sensitivity and superior residual activity where generic alternatives experience rapid degradation in performance. Consequently, utilizing inpyrfluxam is essential for procurement strategies aimed at securing reliable, resistance-breaking formulations rather than relying on increasingly obsolete generic substitutes.
A primary failure point for generic SDHIs is target-site mutation resistance. In basidiospore germination assays against Puccinia horiana isolates harboring the SdhC-I88F substitution—a mutation highly prevalent in resistant rusts—inpyrfluxam emerged as the most potent SDHI, maintaining an EC50 of 0.0082 mg/L [1]. While comparators like benzovindiflupyr and penthiopyrad suffered massive efficacy losses with resistance factors exceeding 150, inpyrfluxam's unique binding affinity preserved its baseline sensitivity, making it a mandatory selection for resistance-management formulations.
| Evidence Dimension | EC50 against SdhC-I88F mutant isolates |
| Target Compound Data | Inpyrfluxam: 0.0082 mg/L |
| Comparator Or Baseline | Benzovindiflupyr & Penthiopyrad (Resistance Factor >150) |
| Quantified Difference | Inpyrfluxam maintained high sensitivity while comparators showed severe resistance loss. |
| Conditions | In vitro basidiospore germination inhibition assay |
Secures reliable control in regions where target-site mutations have rendered older SDHI fungicides obsolete.
Inpyrfluxam demonstrates exceptional curative properties, achieving 100% post-infection disease control against Phakopsora pachyrhizi at an application rate of 30 g ai/ha [1]. In head-to-head post-infection trials, major SDHI comparators including bixafen, fluxapyroxad, and benzovindiflupyr failed to provide complete control at equivalent rates. This absolute efficacy provides a critical performance guarantee for agricultural chemical buyers formulating premium rescue treatments for high-yield-loss diseases.
| Evidence Dimension | Post-infection disease control (%) |
| Target Compound Data | 100% control at 30 g ai/ha |
| Comparator Or Baseline | Bixafen, Fluxapyroxad, Benzovindiflupyr (Sub-100% control at 30 g ai/ha) |
| Quantified Difference | Absolute (100%) curative control vs partial failure of legacy SDHIs. |
| Conditions | In vivo post-infection assay on soybean plants |
Allows formulators to guarantee high-performance curative action in premium fungicide products targeting devastating yield-loss diseases.
In field-relevant residual activity assays against soil-borne pathogens like Corticium rolfsii, inpyrfluxam applied at 100 g ai/ha maintained superior disease control at 42 days after treatment (DAT) [1]. In direct comparison, equivalent or significantly higher application rates of legacy SDHIs—including benzovindiflupyr (100 g ai/ha), penthiopyrad (351 g ai/ha), and flutolanil (1065 g ai/ha)—exhibited rapid degradation in efficacy over the same 42-day period. This extended persistence is critical for procurement models aiming to reduce seasonal application frequency.
| Evidence Dimension | Residual disease control at 42 DAT |
| Target Compound Data | Superior sustained control at 100 g ai/ha |
| Comparator Or Baseline | Benzovindiflupyr (100 g ai/ha), Flutolanil (1065 g ai/ha), Penthiopyrad (351 g ai/ha) |
| Quantified Difference | Higher percentage of control at 42 DAT despite lower or equivalent active ingredient loading. |
| Conditions | In vivo residual activity assay, pathogen inoculation 42 days post-fungicide treatment |
Reduces application frequency and operational costs for end-users, enhancing the commercial value of inpyrfluxam-based formulations.
During the manufacturing and formulation process, inpyrfluxam is synthesized such that the biologically active (R)-enantiomer comprises approximately 97% of the total isomer population [1]. Because the (S)-enantiomer is nearly inactive, this high stereopurity allows formulators to achieve maximum fungicidal efficacy per gram of active ingredient. Compared to racemic SDHI alternatives that require higher bulk loading to achieve equivalent active site saturation, inpyrfluxam's chiral specificity significantly improves formulation efficiency and reduces inert chemical load.
| Evidence Dimension | Active enantiomer concentration |
| Target Compound Data | ~97% (R)-isomer (active) |
| Comparator Or Baseline | Racemic baseline (50% active) or (S)-isomer (inactive) |
| Quantified Difference | Near-complete dominance of the active fungicidal isomer. |
| Conditions | Chemical composition of the commercial active ingredient |
Enables lower chemical loading in agricultural formulations, reducing environmental impact and improving cost-efficiency.
Inpyrfluxam is the optimal active ingredient for formulators targeting the Brazilian and South American soybean markets. Because it maintains an exceptionally low EC50 against SdhC-I88F mutant strains [2], it successfully controls Phakopsora pachyrhizi populations that have developed immunity to older SDHIs like benzovindiflupyr and fluxapyroxad.
Due to its absolute (100%) post-infection control capabilities [1], inpyrfluxam is highly suited for high-value orchard formulations targeting Venturia inaequalis. It provides reliable rescue treatments where preventive applications were missed or washed off by rain.
For manufacturers producing in-furrow treatments for potatoes, sugar beets, and peanuts, inpyrfluxam's superior 42-day residual activity against soil-borne pathogens like Corticium rolfsii and Rhizoctonia solani [1] makes it the preferred choice over flutolanil and penthiopyrad, allowing for reduced application rates and extended crop protection.